molecular formula C20H21N3 B1454838 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine CAS No. 1291485-99-8

1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine

Cat. No.: B1454838
CAS No.: 1291485-99-8
M. Wt: 303.4 g/mol
InChI Key: GHHYNBFYSXFDGQ-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a heterocyclic aromatic organic compound. It has the empirical formula C10H12N2 and a molecular weight of 160.22 . The compound is solid in form .


Molecular Structure Analysis

The compound’s SMILES string is Cn1ccc2cc(CN)ccc12 . This indicates that the compound has a bicyclic structure with a methyl group attached to the nitrogen atom in the five-membered ring .


Physical and Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 160.22 . The InChI key of the compound is XYCZKICJSDSNOW-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing and characterizing derivatives of indole-based compounds, highlighting their significance as intermediates for developing substances with pharmacological properties. For example, (2,3-Dihydro-1H-indol-5-ylmethyl)amine derivatives have been synthesized, showcasing their potential as precursors to pharmacologically active compounds (Ogurtsov & Rakitin, 2021).

Anticancer Applications

  • Indole-based small molecules have been designed to target SIRT1, an enzyme implicated in cancer progression. Compounds synthesized demonstrated potent growth inhibitory action against various human cancer cell lines, suggesting their potential as anticancer agents (Panathur et al., 2013).

Methodological Advances

  • The development of novel synthetic routes for indole derivatives highlights advancements in chemical synthesis techniques. These methodologies facilitate the creation of compounds with potential applications in medicinal chemistry and drug design (He et al., 2014).

Exploration of Novel Core Structures

  • Research has also been directed towards generating indole-based core structures with potential relevance in medicinal chemistry. This includes the synthesis of diverse indole derivatives aimed at exploring underrepresented motifs in drug discovery (Schönherr & Leighton, 2012).

Mechanistic Studies and Potential Therapeutic Targets

  • Studies on the mechanism of action and therapeutic potential of indole derivatives, such as their role in inhibiting specific enzymes or signaling pathways relevant to diseases like cancer, have been a significant area of interest. This research helps in understanding how these compounds can be utilized to develop novel treatments (Tzvetkov et al., 2014).

Safety and Hazards

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-(1-methylindol-5-yl)-N-[(1-methylindol-5-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-22-9-7-17-11-15(3-5-19(17)22)13-21-14-16-4-6-20-18(12-16)8-10-23(20)2/h3-12,21H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHYNBFYSXFDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNCC3=CC4=C(C=C3)N(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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